molecular formula C4H10O3 B8470860 Dimethoxy ethanol CAS No. 58982-50-6

Dimethoxy ethanol

Cat. No. B8470860
CAS RN: 58982-50-6
M. Wt: 106.12 g/mol
InChI Key: ABFQGXBZQWZNKI-UHFFFAOYSA-N
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Patent
US07786156B2

Procedure details

A 1 L flask is charged with 2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-N,N-dimethyl-acetamide (Reference Example 1) (31.2 g, 0.1 mol), sodium borohydride (11.8 g 96%, 0.3 mol), and 250 mL of dimethoxyethanol (DME). The mixture is cooled to −15° C., and to the stirred suspension, BF3-etherate (56.6 g, 0.4 mol) is added dropwise. The temperature is maintained between −15 and −10° C. during the exothermic addition. The mixture is then allowed to warm slowly to ambient temperature (25-27° C.), and left stirring over night. The mixture is cooled with an ice bath and quenched by the addition of 4N NaOH (200 mL). The formed viscous emulsion is heated to 80° C. for 30 minutes, then diazabicyclo[2.2.2]cyclooctane (DABCO) (12.7 g 97%, 0.11 mol) is added, and then the mixture is heated for two additional hours under reflux. After cooling to ambient temperature, the aqueous layer is removed and the organic layer is extracted twice with each 50 mL of a 4 N NaOH.solution. After re-extraction of the combined inorganic layers with toluene (150 mL), the aqueous phase is disposed off, and the toluene layer is added back into the reaction vessel. To the vessel, additional toluene (150 mL) is added and the mixture is then extracted with water (200 mL). The aqueous layer is separated, and extracted twice with each 150 mL of toluene. After disposal of the inorganic the combined toluene layers are extracted for three times with water (300 mL, 2×150 mL), and the aqueous layer is again discarded. The toluene layer is then extracted twice with 4N HCl (100 mL and 50 mL). Using the combined acidic extracts, the pH is then adjusted to 14 by the addition of 4 N NaOH. Then the aqueous layer is extracted twice with tert-butyl methyl ether TBME (150 mL and 50 mL), and the combined extracts are washed with brine (50 mL) and then transferred into a 500 mL flask. To the stirred TBME solution, MnO2 (34.8 g, 0.4 mol) is then added, and temporarily the temperature rises to 40° C. After one hour the aniline by-product has been converted completely, and then the MnO2 is filtered off. Removal of the solvent from the filtrate gives the title product as a colourless viscous oil which crystallizes (23.85 g, 85%), mp=95-96° C.
Name
2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-N,N-dimethyl-acetamide
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
34.8 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=O)[C:5]2([CH2:13][C:14]([N:16]([CH3:18])[CH3:17])=O)O.[BH4-].[Na+].COC(OC)(O)C.B(F)(F)F.C1CCCCCCC1.NC1C=CC=CC=1>O=[Mn]=O.CC(OC)(C)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:13][CH2:14][N:16]([CH3:17])[CH3:18] |f:1.2|

Inputs

Step One
Name
2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-N,N-dimethyl-acetamide
Quantity
31.2 g
Type
reactant
Smiles
BrC=1C=C2C(C(NC2=CC1)=O)(O)CC(=O)N(C)C
Name
Quantity
11.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
COC(C)(O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
12.7 g
Type
reactant
Smiles
C1CCCCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Five
Name
Quantity
34.8 g
Type
catalyst
Smiles
O=[Mn]=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
stirring over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained between −15 and −10° C. during the exothermic addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to ambient temperature (25-27° C.)
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 4N NaOH (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The formed viscous emulsion is heated to 80° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for two additional hours
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the aqueous layer is removed
EXTRACTION
Type
EXTRACTION
Details
the organic layer is extracted twice with each 50 mL of a 4 N NaOH
EXTRACTION
Type
EXTRACTION
Details
After re-extraction of the combined inorganic layers with toluene (150 mL)
ADDITION
Type
ADDITION
Details
the toluene layer is added back into the reaction vessel
ADDITION
Type
ADDITION
Details
To the vessel, additional toluene (150 mL) is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is then extracted with water (200 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with each 150 mL of toluene
EXTRACTION
Type
EXTRACTION
Details
After disposal of the inorganic the combined toluene layers are extracted for three times with water (300 mL, 2×150 mL)
EXTRACTION
Type
EXTRACTION
Details
The toluene layer is then extracted twice with 4N HCl (100 mL and 50 mL)
ADDITION
Type
ADDITION
Details
the pH is then adjusted to 14 by the addition of 4 N NaOH
EXTRACTION
Type
EXTRACTION
Details
Then the aqueous layer is extracted twice with tert-butyl methyl ether TBME (150 mL and 50 mL)
WASH
Type
WASH
Details
the combined extracts are washed with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
transferred into a 500 mL flask
CUSTOM
Type
CUSTOM
Details
rises to 40° C
FILTRATION
Type
FILTRATION
Details
the MnO2 is filtered off
CUSTOM
Type
CUSTOM
Details
Removal of the solvent from the filtrate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)CCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.